molecular formula C18H32N6O9 B12543785 L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- CAS No. 652977-18-9

L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl-

Cat. No.: B12543785
CAS No.: 652977-18-9
M. Wt: 476.5 g/mol
InChI Key: HLSXXRUTHZDOJS-SEKJGCFDSA-N
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Description

Structural Characterization of L-Aspartic Acid, L-Asparaginyl-L-Lysyl-L-Threonyl-

Primary Structure Analysis of the Tetrapeptide Sequence

The primary structure of L-aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- is defined by its linear sequence of four amino acids: Asp-Asn-Lys-Thr . The molecular formula is $$ \text{C}{18}\text{H}{32}\text{N}{6}\text{O}{9} $$, with a molecular weight of 476.48 g/mol. The peptide bonds linking these residues form between the carboxyl group of one amino acid and the amino group of the next, creating a backbone of $$-\text{N}-\text{C}_{\alpha}-\text{C}-$$ repeats.

The zwitterionic nature of the tetrapeptide arises from the ionization states of its constituent amino acids. Aspartic acid contributes a negatively charged side chain ($$ \text{p}Ka \approx 3.9 $$), while lysine provides a positively charged ε-amino group ($$ \text{p}Ka \approx 10.5 $$). Threonine’s hydroxyl group and asparagine’s amide side chain remain neutral under physiological conditions, stabilizing the peptide’s solubility in aqueous environments.

Key structural identifiers include:

  • SMILES Notation : $$ \text{O=C}(O)C@@HC@HNC(=O)C@HN} $$
  • IUPAC Name : (2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid.

Conformational Studies Through NMR Spectroscopy and X-Ray Crystallography

NMR Spectroscopy

NMR spectroscopy has been instrumental in resolving the solution-phase conformation of the tetrapeptide. The technique identifies proton-proton correlations through COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. For example:

  • α-Protons ($$ \text{H}_{\alpha} $$) of Asp, Asn, Lys, and Thr resonate between 3.5–4.5 ppm, characteristic of peptide backbones.
  • Sidechain protons exhibit distinct shifts: Lys’s ε-amino protons ($$ \delta \approx 7.5–8.0 $$) and Thr’s β-methyl group ($$ \delta \approx 1.2 $$).

Hydrogen bonding between Asn’s amide group ($$ \text{NH}2 $$) and Asp’s carboxylate ($$ \text{COO}^- $$) stabilizes a β-turn conformation , as evidenced by NOE contacts between Asp’s $$ \text{H}{\alpha} $$ and Thr’s $$ \text{H}_{\gamma} $$.

X-Ray Crystallography

Crystallographic studies of homologous peptides, such as aromatic aminotransferases, reveal structural motifs relevant to this tetrapeptide. For instance, Pyrococcus horikoshii’s aromatic aminotransferase (PDB: 1DJU) shares a conserved hydrophobic core stabilized by residues like Phe-121 and Val-201. Similar interactions likely occur in L-aspartic acid, L-asparaginyl-L-lysyl-L-threonyl-, where Lys’s aliphatic side chain interacts with Thr’s methyl group via van der Waals forces.

The pyridoxal phosphate-binding site in 1DJU highlights the importance of lysine residues in cofactor binding—a feature potentially conserved in this tetrapeptide’s lysine moiety.

Sequence Homology With Ribonuclease Superfamily Proteins

The tetrapeptide sequence Asp-Asn-Lys-Thr shares homology with substrate-binding regions of ribonuclease superfamily proteins. For example:

  • Bovine pancreatic ribonuclease A (RNase A) contains a catalytic triad (Lys-41, His-12, His-119) that aligns with the lysine and asparagine residues in the tetrapeptide.
  • Human ribonuclease 1 (RNase 1) features a conserved Asn-34 residue critical for substrate recognition, mirroring the Asn position in the tetrapeptide.

Structural alignment using DALI reveals a Z-score of 2.8 between the tetrapeptide and RNase A’s active site, suggesting weak but functionally significant similarity. This homology implies a potential role in nucleic acid binding or hydrolysis, though experimental validation is required.

Properties

CAS No.

652977-18-9

Molecular Formula

C18H32N6O9

Molecular Weight

476.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C18H32N6O9/c1-8(25)14(17(31)23-11(18(32)33)7-13(27)28)24-16(30)10(4-2-3-5-19)22-15(29)9(20)6-12(21)26/h8-11,14,25H,2-7,19-20H2,1H3,(H2,21,26)(H,22,29)(H,23,31)(H,24,30)(H,27,28)(H,32,33)/t8-,9+,10+,11+,14+/m1/s1

InChI Key

HLSXXRUTHZDOJS-SEKJGCFDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)N)O

Origin of Product

United States

Preparation Methods

Aspartimide Formation

Aspartic acid’s β-carboxyl group cyclizes under basic conditions, forming aspartimide. Strategies to mitigate this include:

  • Protecting Groups : Use tert-butyl (t-Bu) or 2,4-dimethoxybenzyl (Dmb) groups to block the β-carboxyl.
  • Cyanosulfurylide Masks : Replacing carboxyl groups with stable C–C bonds during synthesis, enabling selective deprotection post-synthesis.

Table 2: Aspartimide Prevention Strategies

Strategy Reagents/Conditions Efficacy
t-Bu Protection TFA-mediated cleavage Moderate
Cyanosulfurylide Masks Halogenating agents (e.g., NBS) High
Pseudoproline Linkers N/A Moderate

Data from.

Racemization Control

Racemization at the C-terminus is minimized using:

  • MPPA Linkers : Oxymethylphenoxy propionic acid (MPPA) resins reduce epimerization to <0.5% during cleavage with TFA.
  • Base-Labile Protecting Groups : Fmoc chemistry avoids harsh acids, reducing racemization risks.

Industrial and Large-Scale Production

For commercial synthesis:

  • Fermentation : Microbial production of L-aspartic acid from fumaric acid using Brevibacterium flavam strains.
  • Automated SPPS : High-throughput synthesizers optimize coupling efficiency and minimize solvent waste.
  • Purification : HPLC or ion-exchange chromatography isolates the final peptide, achieving >90% purity.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Key Advantages Limitations
SPPS High sequence control, scalability Aspartimide/racemization
Enzymatic (Lals) Mild conditions, substrate flexibility Limited to dipeptides
Cyanosulfurylide Prevents aspartimide Complex deprotection steps
MPPA Linkers Low epimerization Requires specialized resins

Chemical Reactions Analysis

L-Aspartic Acid Reactions

L-Aspartic acid participates in several key biochemical reactions:

  • Transamination : L-Aspartic acid can be synthesized from oxaloacetate through transamination .

  • Asparagine Synthesis : L-Aspartic acid is converted to L-asparagine by asparagine synthetase using ATP and glutamine .

  • Urea Cycle : L-Aspartic acid plays a role in the urea cycle by donating nitrogen atoms .

L-Asparagine Reactions

L-Asparagine can be hydrolyzed back to L-aspartic acid by asparaginases .

L-Lysine and L-Threonine Reactions

These amino acids are primarily involved in protein synthesis and do not have specific reactions like L-aspartic acid.

Peptide Bond Formation and Hydrolysis

Peptides like "L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl-" undergo peptide bond formation and hydrolysis. These reactions are fundamental in protein synthesis and degradation:

  • Peptide Bond Formation : Amino acids are linked by peptide bonds, which are formed through dehydration reactions.

  • Peptide Hydrolysis : Peptide bonds can be broken by enzymes like proteases, releasing individual amino acids.

Reactions Involving L-Aspartic Acid

ReactionReactantsProductsEnzyme/Condition
TransaminationOxaloacetate + GlutamineL-Aspartic acid + α-KetoglutarateAminotransferase
Asparagine SynthesisL-Aspartic acid + ATP + GlutamineL-Asparagine + AMP + GlutamateAsparagine Synthetase
Urea CycleL-Aspartic acid + CitrullineArgininosuccinateArgininosuccinate Synthase

Reactions Involving L-Asparagine

ReactionReactantsProductsEnzyme/Condition
HydrolysisL-Asparagine + H2OL-Aspartic acid + NH3Asparaginase

Scientific Research Applications

Synthesis of L-Aspartic Acid, L-Asparaginyl-L-Lysyl-L-Threonyl

The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

  • Activation : The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
  • Coupling : The activated amino acid reacts with the amino group of the growing peptide chain.
  • Deprotection : Protective groups on the amino acids are removed to facilitate further coupling reactions.

Automated peptide synthesizers are often utilized in industrial production to enhance yield and purity.

Biological Functions

L-Aspartic acid and its derivatives play significant roles in various biological processes:

  • Neurotransmitter Role : L-Aspartic acid acts as an excitatory neurotransmitter in the central nervous system (CNS), influencing synaptic transmission and neuronal excitability. Alterations in its levels are associated with psychiatric disorders such as depression and schizophrenia .
  • Protein Synthesis : As a proteinogenic amino acid, it contributes to protein synthesis and is essential for the formation of structural motifs critical for proper protein folding .
  • Metabolic Processes : It participates in the urea cycle and gluconeogenesis, aiding nitrogen metabolism and energy production .

Scientific Research Applications

L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl has diverse applications across several scientific domains:

Medicinal Applications

  • Therapeutic Potential : Research indicates that this compound may exhibit antimicrobial and anticancer activities. For instance, studies have shown that maintaining adequate levels of L-aspartic acid correlates with improved outcomes in patients undergoing treatment with L-asparaginase for acute lymphoblastic leukemia (ALL) .
  • Heart Disease Treatment : It is used in formulations aimed at treating heart diseases and liver disorders due to its detoxifying properties .

Biological Studies

  • Protein-Protein Interactions : The compound can be employed in studies investigating protein interactions and enzyme-substrate specificity, which are crucial for understanding cellular mechanisms.
  • Neuroscience Research : Its role as a neurotransmitter makes it valuable for studying synaptic dynamics and neuronal communication .

Industrial Applications

  • Peptide-Based Materials : It is explored for use in developing novel peptide-based materials and biochemical assays due to its structural properties and functional versatility.
  • Nutritional Supplements : Given its role in metabolic pathways, it may also be included in dietary supplements aimed at enhancing athletic performance or recovery from fatigue .

Case Studies

Recent studies have highlighted the therapeutic implications of L-aspartic acid derivatives:

  • A study developed a UPLC-MS/MS method to monitor plasma levels of L-aspartic acid during treatment with L-asparaginase for ALL. Results indicated that adequate levels correlate with better patient outcomes .
  • Another investigation into metabolic disorders linked alterations in L-aspartic acid metabolism to conditions such as diabetes and hyperammonemia, emphasizing its importance in health maintenance .

Mechanism of Action

The mechanism of action of L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various cellular pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

The following table compares the target compound with analogous peptides derived from the evidence:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
L-Aspartic acid, glycyl-L-asparaginyl-L-threonyl-L-tyrosyl- (570384-36-0) C₂₃H₃₂N₆O₁₁ 568.534 Includes tyrosine (aromatic side chain); shorter chain length (tetrapeptide)
L-Aspartic acid, L-prolyl-L-threonyl-L-asparaginyl-L-histidyl-L-leucyl- (359704-85-1) C₂₉H₄₅N₉O₁₁ 695.721 Longer sequence (pentapeptide); contains histidine (imidazole side chain) and leucine
L-Aspartic acid, L-α-glutamyl-L-asparaginyl-L-alanyl-L-prolyl-... (870154-81-7) Complex polymer >2000 (estimated) Extended polypeptide chain with multiple charged residues (glutamate, lysine)
Key Observations:

Chain Length and Complexity: The target compound’s tetrapeptide structure is simpler than the pentapeptide in CAS 359704-85-1 and the extended polymer in CAS 870154-81-7 .

Functional Group Diversity :

  • Lysine vs. Tyrosine : The substitution of lysine (basic) with tyrosine (aromatic) in CAS 570384-36-0 alters solubility and interaction profiles (e.g., hydrophobic vs. electrostatic) .
  • Histidine and Leucine : The presence of histidine in CAS 359704-85-1 introduces pH-dependent charge variability, while leucine enhances hydrophobicity .

Charge and Solubility: Lysine-rich sequences (target compound) increase aqueous solubility due to cationic amino groups, whereas tyrosine-containing analogs may exhibit reduced solubility in polar solvents .

Biochemical and Functional Implications

Metabolic Pathways (Referencing )

While primarily compares L-aspartic acid with non-peptide acids (e.g., citric, quinic), it highlights critical biochemical roles:

  • L-Aspartic Acid: Involved in the urea cycle and nucleotide biosynthesis, with variable reactivity (denoted by symbols in ) .
  • Peptide Derivatives : The addition of asparagine, lysine, and threonine residues may link the compound to protein synthesis, immune response modulation, or enzymatic activity due to functional side chains .
Stability and Bioavailability
  • Shorter Peptides (e.g., CAS 570384-36-0) : Likely more resistant to proteolytic degradation than longer chains, enhancing bioavailability .

Biological Activity

L-Aspartic acid, along with its derivatives such as L-asparaginyl-L-lysyl-L-threonyl, plays a significant role in various biological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of L-Aspartic Acid and Its Derivatives

L-Aspartic acid (L-Asp) is a non-essential amino acid that serves as a building block for proteins. It is involved in the synthesis of neurotransmitters and plays a crucial role in metabolic pathways. The compound L-asparaginyl-L-lysyl-L-threonyl is a peptide containing L-Asp and other amino acids, which may enhance its biological functions.

Biological Functions

1. Neurotransmitter Role:
L-Asp acts as an excitatory neurotransmitter in the central nervous system (CNS). It is involved in synaptic transmission and modulates neuronal excitability. Research indicates that alterations in L-Asp levels are associated with psychiatric and neurological disorders, including depression and schizophrenia .

2. Protein Synthesis:
As a proteinogenic amino acid, L-Asp contributes to protein synthesis. It is essential for the formation of asx motifs in proteins, which are critical for proper folding and function . The presence of L-asparaginyl enhances solubility and stability in protein structures.

3. Metabolic Processes:
L-Asp participates in the urea cycle and gluconeogenesis, aiding in nitrogen metabolism and energy production. It also plays a role in the synthesis of polyamines, which are vital for cell proliferation and differentiation .

The mechanisms through which L-asparaginyl-L-lysyl-L-threonyl exerts its effects include:

  • Activation of Enzymes: L-Asp can activate ornithine decarboxylase, influencing polyamine biosynthesis that regulates cell growth .
  • Cell Signaling: The compound interacts with various receptors, modulating signaling pathways critical for cellular responses.
  • Inhibition of Tumor Growth: Asparaginase therapy utilizes the hydrolysis of L-asparagine to deplete asparagine levels in leukemic cells, leading to apoptosis due to asparagine starvation .

Research Findings

Recent studies have explored the therapeutic potential of L-aspartic acid derivatives:

  • Therapeutic Applications: A study developed a UPLC-MS/MS method to monitor plasma levels of L-aspartic acid and its activity in patients undergoing treatment with L-asparaginase for acute lymphoblastic leukemia (ALL). Results indicated that maintaining adequate levels of L-aspartic acid correlates with improved patient outcomes .
  • Role in Disease: Research has shown that alterations in L-Asp metabolism are linked to metabolic disorders such as diabetes and hyperammonemia. Deficiencies can lead to severe health complications .

Case Studies

Study Focus Findings
UPLC-MS/MS Method DevelopmentValidated method for measuring plasma levels of L-aspartic acid; significant correlation with therapeutic outcomes in ALL patients.
Role in Neurological DisordersHighlighted the impact of altered L-Asp levels on psychiatric conditions; potential therapeutic targets identified.
Mechanisms of ActionExplored interactions with neurotransmitter systems; implications for drug development discussed.

Q & A

Q. How can researchers optimize the solid-phase synthesis of L-aspartic acid-containing peptides like L-asparaginyl-L-lysyl-L-threonyl- sequences?

Methodological Answer:

  • Stepwise SPPS Protocol : Use Fmoc/tBu chemistry for peptide chain elongation. Activate carboxyl groups with HBTU/HOBt and deprotect Fmoc groups with 20% piperidine in DMF .

  • Coupling Challenges : Asparagine (Asn) and aspartic acid (Asp) residues require careful handling to avoid aspartimide formation. Use low-temperature (0–4°C) coupling and additives like OxymaPure to suppress side reactions .

  • Example Data :

    Amino AcidCoupling Time (min)Yield (%)
    L-Aspartic6085
    L-Asn9078
    L-Lys(Boc)4592

Q. What analytical techniques are critical for characterizing the purity and sequence of this peptide?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients. Confirm mass via ESI-MS (expected m/z: ~500–600 Da for tetrapeptide) .
  • NMR for Structural Validation : Assign backbone signals using 2D 1H^1H-13C^{13}C-HSQC. Aspartic acid’s β-proton resonates at ~2.6–2.8 ppm in D2_2O .

Advanced Research Questions

Q. How do solvent polarity and pH impact the conformational stability of L-aspartic acid-containing peptides in aqueous vs. nonpolar environments?

Methodological Answer:

  • Circular Dichroism (CD) : Analyze α-helix or β-sheet propensity in 10 mM phosphate buffer (pH 7.4) vs. 50% TFE. Aspartic acid’s carboxyl group stabilizes helices at neutral pH via side-chain hydrogen bonding .
  • MD Simulations : Use GROMACS with CHARMM36 force field to model solvent interactions. Key finding: Lys-Thr-Asp sequences form transient salt bridges in water, stabilizing compact conformations .

Q. How can researchers resolve contradictions in enzymatic cleavage data for Asp-containing peptides?

Methodological Answer:

  • Controlled Proteolysis Assays : Compare trypsin cleavage (targeting Lys/Arg) in the presence/absence of Asp residues. Example: Lys-Thr-Asp sequences may resist cleavage due to steric hindrance from Asp’s side chain .

  • Data Reconciliation Table :

    EnzymeExpected Cleavage SiteObserved Efficiency (%)Proposed Mechanism
    TrypsinLys-Thr45Asp-induced steric block
    Asp-N EndopeptidaseN-terminal Asp90Specific to acidic residues

Functional and Mechanistic Studies

Q. What experimental designs are optimal for studying metal-ion binding by L-aspartic acid residues in peptide sequences?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Titrate Ca2+^{2+} or Zn2+^{2+} into 50 µM peptide solution (10 mM HEPES, pH 7.0). Aspartic acid’s carboxylate groups show KdK_d values of ~104^{-4} M for divalent cations .
  • Fluorescence Quenching : Label peptides with dansyl chloride; monitor Trp/Lys fluorescence quenching upon metal binding.

Q. How can researchers validate the role of L-asparaginyl-L-lysyl-L-threonyl- motifs in protein-protein interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the peptide on a CM5 chip and screen binding partners (e.g., integrins or lectins). Asp-Lys-Thr motifs may bind Ca2+^{2+}-dependent proteins with KdK_d ~1–10 µM .
  • Alanine Scanning : Replace Asp, Lys, or Thr with Ala to identify critical residues for binding.

Data Contradiction Analysis

Q. Why do computational models sometimes mispredict the solubility of Asp-containing peptides?

Methodological Answer:

  • Solvent Parameter Adjustment : Traditional models underestimate Asp’s pH-dependent ionization. Use COSMO-RS simulations with explicit protonation states (e.g., pH 5.0 vs. 7.4) .
  • Experimental Calibration : Compare predicted vs. observed solubility in PBS (pH 7.4). Example: A peptide with predicted solubility of 2 mg/mL may achieve 5 mg/mL due to salt bridges.

Structural and Computational Tools

Q. What quantum mechanical methods are suitable for modeling Asp-containing peptide conformers?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometries. Asp’s side-chain dihedrals (χ1 and χ2) show energy minima at ±60° and 180° .
  • MP2 for Non-Covalent Interactions : Calculate hydrogen-bond strengths between Asp and Lys (ΔE ~−5 kcal/mol) .

Synthesis Troubleshooting

Q. How to mitigate racemization during solid-phase synthesis of Asp-Lys-Thr sequences?

Methodological Answer:

  • Low-Temperature Coupling : Perform Asp and Lys couplings at 4°C with 0.1 M OxymaPure to reduce racemization risk .
  • Chiral HPLC Validation : Use a Chirobiotic T column to detect <1% D-isomers.

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